Technical Whitepaper: Methyl 2-bromo-6-cyano-4-iodobenzoate
Technical Whitepaper: Methyl 2-bromo-6-cyano-4-iodobenzoate
An In-Depth Technical Guide on Methyl 2-bromo-6-cyano-4-iodobenzoate
A Strategic Scaffold for Sequential Cross-Coupling in Drug Discovery
Executive Summary
Methyl 2-bromo-6-cyano-4-iodobenzoate (CAS: 1807162-86-2) is a highly functionalized, polysubstituted benzene derivative serving as a critical building block in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : the molecule possesses three distinct electrophilic handles—an iodide, a bromide, and a nitrile—alongside a sterically crowded ester. This unique architecture allows researchers to perform sequential, site-selective functionalization , making it an ideal core scaffold for synthesizing complex heterocycles, PROTAC linkers, and kinase inhibitors.
This guide details the physicochemical properties, synthetic logic, and step-by-step application protocols for leveraging this molecule in high-value organic synthesis.
Chemical Identity & Physicochemical Properties
Core Identity
| Property | Detail |
| Chemical Name | Methyl 2-bromo-6-cyano-4-iodobenzoate |
| CAS Number | 1807162-86-2 |
| Molecular Formula | C₉H₅BrINO₂ |
| Molecular Weight | 379.95 g/mol |
| SMILES | COC(=O)C1=C(C=C(C=C1C#N)I)Br |
| Structure Class | Polysubstituted Benzoate / Halogenated Aryl Nitrile |
Physical Properties (Experimental & Predicted)
Note: Specific experimental values for this intermediate are proprietary; data below represents high-confidence chemoinformatic predictions validated against structural analogs (e.g., methyl 2-bromo-4-iodobenzoate).
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid. |
| Melting Point | 95°C – 105°C (Predicted range based on analogs). |
| Solubility | High: DMSO, DMF, CH₂Cl₂, Ethyl Acetate.Low: Hexanes, Water (Hydrophobic). |
| LogP | ~3.1 (Lipophilic). |
| Stability | Light-sensitive (C–I bond). Store at 2–8°C under inert atmosphere. |
Structural Analysis & Reactivity Profile
The power of this molecule is defined by the "Dance of Reactivity" —the ability to selectively engage one functional group while leaving others intact.
Electronic & Steric Environment
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C4-Iodo (Site A): The most electron-deficient and polarizable carbon-halogen bond. It is the primary site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature or mild heating.
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C2-Bromo (Site B): Less reactive than the iodide. It remains inert under conditions used to couple the iodide, allowing for a secondary coupling event at higher temperatures or with specialized ligands (e.g., Buchwald ligands).
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C6-Cyano (Site C): An electron-withdrawing group that deactivates the ring, facilitating nucleophilic aromatic substitution (SₙAr) if a leaving group were ortho/para (though Br/I are poor SₙAr leaving groups here). It serves as a precursor to tetrazoles, amides, or amines .
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C1-Ester (Site D): The methyl ester is flanked by a bromo and a cyano group (2,6-disubstitution). This creates significant steric hindrance , making the ester highly resistant to standard hydrolysis (e.g., NaOH/MeOH). It acts as a robust protecting group that survives harsh coupling conditions.
The Reactivity Hierarchy (Visualization)
Figure 1: The hierarchical reactivity order allows for programmable synthesis.
Synthetic Pathways
Since this specific CAS is a specialized intermediate, its synthesis typically follows a convergent route from 2,6-disubstituted aniline precursors or via stepwise halogenation.
Recommended Synthetic Route (Sandmeyer Strategy)
This route ensures correct regiochemistry by leveraging the directing effects of an amino group before replacing it.
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Starting Material: Methyl 2-amino-6-bromobenzoate.
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Step 1: Iodination (C4-Selective):
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Step 2: Sandmeyer Cyanation (C2-Transformation):
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Reagents: (1) NaNO₂, H₂SO₄ (Diazotization); (2) CuCN, KCN (Sandmeyer).
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Note: Since the starting material was 2-amino-6-bromo, converting the amino to cyano yields the 2-cyano-6-bromo substitution pattern (chemically equivalent to 2-bromo-6-cyano).
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Product:Methyl 2-bromo-6-cyano-4-iodobenzoate .[4]
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Figure 2: Proposed synthetic pathway ensuring regiochemical fidelity.
Application Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C4
Objective: Attach an aryl group selectively at the iodine position without disturbing the bromine or nitrile.
Reagents:
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Substrate: Methyl 2-bromo-6-cyano-4-iodobenzoate (1.0 equiv)
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Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
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Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)
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Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)
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Solvent: DME/Water (3:1) or Toluene/EtOH/Water
Procedure:
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Degas: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).[5]
-
Solvation: Add degassed solvents.
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Reaction: Stir at Room Temperature to 40°C .
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Critical Insight: Do not exceed 60°C. Higher temperatures may activate the C2-bromide.
-
-
Monitoring: Monitor by TLC/LCMS. The C4-I bond typically reacts within 2–4 hours.
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Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
Protocol 2: Hydrolysis of the Sterically Hindered Ester
Objective: Convert the methyl ester to the carboxylic acid. Standard saponification often fails due to the "ortho-effect" of the 2-Br and 6-CN groups blocking nucleophilic attack.
Method A: High-Temperature Saponification
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Reagents: LiOH·H₂O (5 equiv), THF/MeOH/H₂O (4:1:1).
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Conditions: Reflux (65°C) for 12–24 hours.
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Note: The nitrile may partially hydrolyze to the primary amide under these conditions.
Method B: Lewis Acid Cleavage (Recommended for Nitrile Preservation)
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Reagents: Trimethyltin hydroxide (Me₃SnOH) or BBr₃ (if no other sensitive groups).
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Alternative: TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI).
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Conditions: Acetonitrile, reflux.[2] This cleaves the methyl ester via an Sₙ2 mechanism, avoiding nucleophilic attack at the carbonyl and preserving the nitrile.
Safety & Handling
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Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
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Nitrile Risks: Metabolizes to release cyanide ions in vivo; handle with extreme care. Avoid acidic conditions that could generate HCN gas.
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Halogenated Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
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PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat. Work exclusively in a fume hood.
References
-
AK Scientific . (2024). Product Data Sheet: Methyl 2-bromo-6-cyano-4-iodobenzoate (CAS 1807162-86-2). Retrieved from
- Organic Syntheses. (2010). Palladium-Catalyzed Cyanation of Aryl Halides. Org. Synth. 2010, 87, 26.
-
BenchChem . (2025).[6] Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes. Retrieved from
-
Sigma-Aldrich . (2024). Safety Data Sheet: Methyl 2-bromo-4-iodobenzoate (Analogous Hazard Data). Retrieved from
-
PubChem . (2024).[7] Compound Summary: Methyl 2-bromo-4-iodobenzoate. National Library of Medicine. Retrieved from
Sources
- 1. air.unipr.it [air.unipr.it]
- 2. CN113292391A - Preparation method of 2-bromoiodobenzene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1807162-86-2 Methyl 2-bromo-6-cyano-4-iodobenzoate AKSci 3678EG [aksci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 2-cyano-4-isothiocyanatobenzoate | C10H6N2O2S | CID 19852414 - PubChem [pubchem.ncbi.nlm.nih.gov]
